Acetylthevetin A

Forensic toxicology Natural product quantification Cardiac glycoside profiling

Reliable identification of Thevetia peruviana cardiac glycosides in forensic toxicology is often confounded by variable seed extract composition. Acetylthevetin A resolves this by providing a single, analytically defined congener critical for reproducible LC-MS/MS quantification. · Low natural abundance (4-7% of total glycosides) necessitates a pure reference standard for accurate peak assignment in biological samples. · Functions as a cardiac-active comparator alongside acetylthevetin C for structure-activity studies of the unsaturated lactone ring. · Supplied with rigorous analytical characterization to support pharmacological and forensic research protocols.

Molecular Formula C44H66O20
Molecular Weight 915.0 g/mol
CAS No. 1356494-03-5
Cat. No. B12381690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylthevetin A
CAS1356494-03-5
Molecular FormulaC44H66O20
Molecular Weight915.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
InChIInChI=1S/C44H66O20/c1-19-36(64-40-35(54)33(52)31(50)28(63-40)17-58-39-34(53)32(51)30(49)27(15-45)62-39)37(56-4)38(60-20(2)47)41(59-19)61-23-7-11-43(18-46)22(14-23)5-6-26-25(43)8-10-42(3)24(9-12-44(26,42)55)21-13-29(48)57-16-21/h13,18-19,22-28,30-41,45,49-55H,5-12,14-17H2,1-4H3/t19-,22+,23-,24+,25-,26+,27+,28+,30+,31+,32-,33-,34+,35+,36-,37+,38-,39+,40-,41-,42+,43+,44-/m0/s1
InChIKeyUUHPKSYVONCTBB-HRSMOJDTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylthevetin A – Identity & Procurement Context


Acetylthevetin A is a cardiac glycoside (cardenolide) isolated from the seeds of yellow oleander (Thevetia peruviana, syn. Cascabela thevetioides). It belongs to the thevetin family of glycosides—specifically the 2′-O-acetyl derivative of thevetin A—and is classified as one of four cardiac‑active congeners in the seed extract [1]. The compound is typically supplied as a white to off‑white solid powder (purity ≥98%) with molecular formula C₄₄H₆₆O₂₀ and molecular weight 914.98 g/mol .

Why Generic Substitution Fails for Acetylthevetin A


The six thevetia glycosides present in yellow oleander seed extract exhibit a spectrum of cardiac activity that depends on subtle structural features: thevetin A, thevetin B, acetylthevetin A, and acetylthevetin B carry an unsaturated lactone ring essential for Na⁺/K⁺‑ATPase inhibition, whereas thevetin C and acetylthevetin C lack this ring and are cardio‑inactive [1]. Moreover, relative glycoside proportions vary dramatically with flower colour (yellow vs. orange), meaning that a crude extract or an uncharacterised mixture cannot be treated as a uniform active ingredient. Selecting a single, analytically defined congener such as acetylthevetin A is therefore mandatory for reproducible pharmacological, toxicological, or forensic studies [2].

Quantitative Evidence Guide – Acetylthevetin A


Relative Abundance in Thevetia Glycoside Mixtures

Acetylthevetin A is a minor but consistent component of thevetia glycoside mixtures. In yellow‑flower seeds it accounts for 7% (RSD 2.1%) of total glycosides, compared with 43% for the predominant thevetin B and 12% for thevetin A. In orange‑flower seeds the proportion drops to 4% (RSD 10.0%), while thevetin B remains at 43% and thevetin A rises to 27% [1]. This quantitation directly impacts the selection of a reference standard for method validation.

Forensic toxicology Natural product quantification Cardiac glycoside profiling

Cardiac Activity vs. Inactive Isomers

Acetylthevetin A possesses the unsaturated butenolide (lactone) ring that is indispensable for Na⁺/K⁺‑ATPase inhibition and cardiotonic activity. Its structural isomer acetylthevetin C carries a saturated 18,20‑oxido‑20,22‑dihydro functionality instead, rendering it cardio‑inactive [1]. This distinction is verifiable by LC‑MS fragmentation patterns and is critical when selecting a compound for functional cardiac assays.

Cardiotonic activity Structure-activity relationship Lactone ring requirement

Structural Impact of 2′-O-Acetyl Modification

Acetylthevetin A differs from thevetin A by a single acetyl group at the 2′‑O position of the terminal sugar moiety. This modification increases molecular weight from 858 g/mol (thevetin A) to 915 g/mol (acetylthevetin A) and reduces polarity (calculated LogP = −2.4 for acetylthevetin A) . Literature on cardiac glycoside SAR indicates that sugar‑moiety modifications influence absorption, protein binding, and elimination kinetics, although direct comparative pharmacokinetic data for these two congeners are not yet published [1].

Glycoside acetylation Polarity modulation Pharmacokinetic tuning

Research & Industrial Applications – Acetylthevetin A


Forensic Toxicology Reference Standard Panel

Acetylthevetin A is an essential component of a six‑glycoside reference panel for LC‑MS/MS identification and semi‑quantification of thevetia cardiac glycosides in biological samples from suspected oleander poisoning cases. Its low natural abundance (4–7% of total glycosides) makes a pure, analytically characterised standard critical for accurate peak assignment [1].

Cardiac Glycoside SAR Studies

The pair acetylthevetin A (cardiac‑active) and acetylthevetin C (cardiac‑inactive) provides an ideal isomeric comparator set for probing the contribution of the unsaturated lactone ring to Na⁺/K⁺‑ATPase inhibition, without confounding changes in the sugar moiety [1].

Pharmacokinetic Profiling of Acetylated Glycosides

Head‑to‑head comparison of acetylthevetin A with thevetin A allows investigators to isolate the effect of 2′‑O‑acetylation on absorption, protein binding, and elimination—key parameters for the development of glycoside‑based therapeutic candidates with tuned pharmacokinetic profiles [1].

Anticancer Library Screening

In the Tian et al. (2016) cytotoxicity panel against P15 (lung), MGC‑803 (gastric), and SW1990 (pancreatic) cancer cell lines, cardiac glycosides from T. peruviana displayed IC₅₀ values in the 0.02–0.53 μM range [2]. Acetylthevetin A, as a structurally resolved congener with confirmed cardiac‑active status, is a relevant entry for phenotype‑based anticancer screening libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylthevetin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.